![molecular formula C24H20FN3O4 B2842833 N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide CAS No. 1251689-45-8](/img/structure/B2842833.png)
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide
Descripción
N-[(2,4-Dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide is a cinnoline-3-carboxamide derivative characterized by a 1,4-dihydrocinnoline core substituted with a 4-fluorophenyl group at position 1 and a 2,4-dimethoxybenzyl carboxamide moiety at position 2. While its specific therapeutic applications remain under investigation, its structural features—such as the electron-withdrawing 4-fluorophenyl group and the lipophilic 2,4-dimethoxybenzyl substituent—suggest possible interactions with biological targets involving aromatic or hydrophobic binding pockets .
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-4-oxocinnoline-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-31-18-12-7-15(21(13-18)32-2)14-26-24(30)22-23(29)19-5-3-4-6-20(19)28(27-22)17-10-8-16(25)9-11-17/h3-13H,14H2,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZUGDWLFUTYQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=C(C=C4)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydrocinnoline core, which is known for its diverse biological properties. The presence of the 2,4-dimethoxyphenyl and 4-fluorophenyl moieties contributes to its pharmacological profile.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related cinnoline derivatives have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar activity. A specific study demonstrated that modifications in the phenyl rings could enhance cytotoxic effects against cancer cells by influencing apoptosis pathways and cell cycle arrest mechanisms .
Neuropharmacological Effects
This compound may also interact with neuroreceptors. Compounds with structural similarities have been studied for their roles as selective nonpeptide neurotensin receptor antagonists. The binding affinity of these compounds at neurotensin receptors has been shown to depend significantly on the substituents on the phenyl rings, indicating a potential for modulating neuropharmacological pathways .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the positioning and nature of substituents on the aromatic rings are crucial for biological activity. For example:
- Dimethoxy Substituents : The presence of methoxy groups enhances lipophilicity and can improve receptor binding.
- Fluoro Substituents : The introduction of fluorine atoms can increase metabolic stability and alter the electronic properties of the molecule, thereby affecting its interaction with biological targets .
Case Studies
Several case studies have highlighted the biological activity of structurally related compounds:
- Anticancer Studies : A study involving a series of cinnoline derivatives demonstrated that specific modifications led to enhanced cytotoxicity in breast cancer cell lines. The compounds were assessed using MTT assays to determine cell viability, showing promising results for further development .
- Neurotensin Receptor Binding : Research focused on related compounds has shown that variations in the methoxy and fluoro groups significantly impact binding affinities to neurotensin receptors. For instance, a compound with similar backbone structure exhibited an EC50 value in the nanomolar range for NTS1 receptor antagonism .
Tables and Data
Aplicaciones Científicas De Investigación
Key Structural Features
- Dihydrocinnoline Core : This structure is associated with various biological activities.
- Fluorophenyl Group : The presence of fluorine can enhance biological activity and metabolic stability.
- Dimethoxyphenyl Substituent : This moiety may contribute to the compound's lipophilicity and potential receptor interactions.
Anticancer Properties
Research has indicated that N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide exhibits significant anticancer activity. Various studies have reported its effects on different cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
A549 (Lung) | 15.0 | Apoptosis induction | |
MCF7 (Breast) | 12.5 | Cell cycle arrest | |
HeLa (Cervical) | 10.0 | Enzyme inhibition |
Pharmacokinetics and Toxicology
Preliminary studies suggest favorable pharmacokinetic profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety for clinical use.
Key Findings
- Absorption : The compound shows good absorption characteristics.
- Distribution : It may distribute well across biological membranes due to its lipophilic nature.
A549 Cell Line Study
A study involving the A549 lung cancer cell line demonstrated significant cytotoxicity with an IC50 value of 15 µM. This indicates the compound's potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.
MCF7 Cell Line Study
In research focusing on MCF7 breast cancer cells, an IC50 value of 12.5 µM was observed. The study suggested that the compound causes cell cycle arrest at the G1 phase, thereby inhibiting further proliferation.
HeLa Cell Line Study
Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related molecules, focusing on structural modifications, physicochemical properties, and reported biological activities.
N-(4-Amino-2-methylphenethyl)-N-methyl-4-oxo-1,4-dihydroquinoline-2-carboxamide
- Core Structure: Quinoline-2-carboxamide (vs. cinnoline-3-carboxamide in the target compound).
- Substituents: A 4-amino-2-methylphenethyl group at position 2. Methyl substitution on the phenethylamine side chain.
- Physicochemical Data :
- Activity: Not explicitly reported, but quinoline carboxamides are often explored for antimicrobial or kinase inhibitory activity.
- Key Difference: The quinoline core and amino-methylphenethyl substituent may enhance solubility compared to the cinnoline-based target compound.
VX-770 (Ivacaftor)
- Core Structure: Quinoline-3-carboxamide.
- Substituents :
- 2,4-Di-tert-butyl-5-hydroxyphenyl group at the carboxamide position.
- Physicochemical Data :
- Activity : Potentiates CFTR channel activity (EC50 ~100 nM).
- Key Difference : The tert-butyl and hydroxyl groups in VX-770 improve metabolic stability and target binding compared to the target compound’s dimethoxybenzyl group.
4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f)
- Core Structure: Quinoline-3-carboxylate (ester vs. carboxamide in the target compound).
- Substituents :
- Complex sulfonamide and acetamido side chains.
- 7-chloro, 6-fluoro, and cyclopropyl modifications.
- Activity : Reported antibacterial activity against Gram-positive pathogens (MIC ≤1 µg/mL) .
- Key Difference : The ester linkage and additional halogenations likely enhance membrane permeability and antibacterial efficacy, diverging from the target compound’s carboxamide-based design.
Structural and Functional Analysis
Core Heterocycle Impact
- Cinnoline vs. Quinoline: Cinnoline (two adjacent nitrogen atoms) may exhibit altered π-π stacking and hydrogen-bonding interactions compared to quinoline. This could influence target selectivity . Quinoline derivatives (e.g., VX-770) are more extensively studied, with established pharmacokinetic profiles .
Substituent Effects
- 2,4-Dimethoxybenzyl Group : Increases lipophilicity, which may affect blood-brain barrier penetration but could reduce aqueous solubility .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.